molecular formula C9H15N3O2S B13319153 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

Cat. No.: B13319153
M. Wt: 229.30 g/mol
InChI Key: BCHISJWNHSEKLC-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a dimethyl group, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide typically involves the reaction of 2-aminoethanesulfonamide with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide
  • 2-Amino-N,N-dimethyl-2-(pyridin-3-YL)ethane-1-sulfonamide
  • 2-Amino-N,N-dimethyl-2-(pyridin-5-YL)ethane-1-sulfonamide

Uniqueness

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional difference can result in varying biological activities and applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-amino-N,N-dimethyl-2-pyridin-4-ylethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-9(10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3

InChI Key

BCHISJWNHSEKLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(C1=CC=NC=C1)N

Origin of Product

United States

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